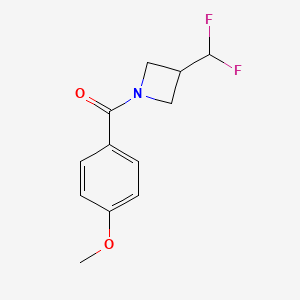

3-(difluoromethyl)-1-(4-methoxybenzoyl)azetidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(difluoromethyl)-1-(4-methoxybenzoyl)azetidine: is a chemical compound that features a difluoromethyl group attached to an azetidine ring, which is further connected to a methanone group bonded to a 4-methoxyphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-(4-methoxybenzoyl)azetidine typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents like difluoromethyl iodide.

Attachment of the 4-Methoxyphenyl Group: This step involves coupling reactions such as Suzuki or Heck coupling to attach the 4-methoxyphenyl group to the azetidine ring.

Formation of the Methanone Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that azetidine derivatives, including 3-(difluoromethyl)-1-(4-methoxybenzoyl)azetidine, exhibit promising anticancer properties. Preliminary studies have shown that related compounds can inhibit cancer cell lines, suggesting potential for development as anticancer agents. For instance, compounds with similar structures have demonstrated cytotoxic effects against leukemia and melanoma cell lines, with some achieving significant inhibition rates compared to established drugs .

Neurological Disorders

The compound's ability to interact with specific enzymes and receptors positions it as a candidate for treating neurological disorders. Its mechanism may involve modulating neurochemical pathways, potentially acting as an enzyme inhibitor relevant to diseases like Alzheimer's or Parkinson's. Interaction studies employing molecular docking simulations have indicated effective binding to targets associated with inflammatory and neurodegenerative conditions.

Synthesis Techniques

The synthesis of this compound typically involves multi-step processes that can include:

- Formation of the Azetidine Ring: Utilizing starting materials that can undergo cyclization.

- Introduction of Functional Groups: Employing methods such as nucleophilic substitution to incorporate the difluoromethyl and methoxybenzoyl groups.

- Advanced Techniques: Continuous flow chemistry has been suggested to enhance yield and purity during synthesis, making the process more efficient for industrial applications.

Case Studies and Research Findings

Several studies have documented the biological efficacy of azetidine derivatives:

- A study by Husain et al. demonstrated that azetidine-based compounds exhibited significant cytotoxicity against multiple cancer cell lines, emphasizing their potential as anticancer agents .

- Another research highlighted the antimicrobial properties of azetidine derivatives against various bacterial strains, showcasing their versatility beyond oncology applications .

These findings underline the compound's broad applicability across different therapeutic areas.

Mécanisme D'action

The mechanism of action of 3-(difluoromethyl)-1-(4-methoxybenzoyl)azetidine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the azetidine ring may contribute to its binding affinity and selectivity. The 4-methoxyphenyl group can further modulate the compound’s pharmacokinetic and pharmacodynamic properties.

Comparaison Avec Des Composés Similaires

3-(difluoromethyl)-1-(4-methoxybenzoyl)azetidine: can be compared with other similar compounds such as:

(3-(Trifluoromethyl)azetidin-1-yl)(4-methoxyphenyl)methanone: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may affect its reactivity and stability.

(3-(Difluoromethyl)azetidin-1-yl)(4-hydroxyphenyl)methanone: This compound has a hydroxy group instead of a methoxy group, which can influence its solubility and hydrogen bonding interactions.

(3-(Difluoromethyl)azetidin-1-yl)(4-chlorophenyl)methanone: This compound has a chloro group instead of a methoxy group, which can alter its electronic properties and reactivity.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

3-(Difluoromethyl)-1-(4-methoxybenzoyl)azetidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C12H12F2N2O2

- Molecular Weight : 248.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical signaling pathways. Notably, it has shown promise as an inhibitor of the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, and survival.

Key Mechanisms:

- Inhibition of Akt Phosphorylation : Research indicates that compounds similar to this compound can inhibit Akt phosphorylation, leading to reduced tumor growth in xenograft models .

- Selective Targeting : The compound exhibits selectivity towards certain isoforms of enzymes, which enhances its therapeutic potential while minimizing side effects .

Anticancer Activity

Several studies have highlighted the anticancer properties of azetidine derivatives. For instance:

- Breast Cancer Models : In vitro studies demonstrated that related azetidine compounds inhibited cell proliferation and induced apoptosis in human breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values in the nanomolar range .

- Xenograft Studies : Administration of compounds similar to this compound resulted in significant tumor size reduction in animal models when dosed appropriately (e.g., 25 mg/kg) .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored:

- nNOS Inhibition : Analogous compounds have shown effective inhibition against human neuronal nitric oxide synthase (nNOS), suggesting potential applications in neurodegenerative diseases .

- Mechanistic Insights : Studies have indicated that the difluoromethyl group enhances membrane permeability, facilitating better interaction with target enzymes .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

[3-(difluoromethyl)azetidin-1-yl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c1-17-10-4-2-8(3-5-10)12(16)15-6-9(7-15)11(13)14/h2-5,9,11H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUSWNZKLNXVGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CC(C2)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.